tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

Medicinal Chemistry Building Block Procurement Structure-Activity Relationship Design

tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate (CAS 1782689-49-9, MF C13H24N2O2, MW 240.34 g/mol) is a bicyclic tropane-derivative building block featuring a Boc-protected tertiary N-methylamine at the C-3 position of the 8-azabicyclo[3.2.1]octane scaffold. The compound belongs to the carbamate class and serves as a key synthetic intermediate in medicinal chemistry programs targeting muscarinic acetylcholine receptors (mAChRs), particularly M3 antagonists for COPD, as well as other CNS and peripheral receptor targets that exploit the tropane scaffold's conformational rigidity.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B13323826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC2CCC(C1)N2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(4)11-7-9-5-6-10(8-11)14-9/h9-11,14H,5-8H2,1-4H3
InChIKeyVOBUDGXVBPWVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate (CAS 1782689-49-9): Procurement-Relevant Structural & Physicochemical Profile for the Tropane Scaffold Building Block


tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate (CAS 1782689-49-9, MF C13H24N2O2, MW 240.34 g/mol) is a bicyclic tropane-derivative building block featuring a Boc-protected tertiary N-methylamine at the C-3 position of the 8-azabicyclo[3.2.1]octane scaffold . The compound belongs to the carbamate class and serves as a key synthetic intermediate in medicinal chemistry programs targeting muscarinic acetylcholine receptors (mAChRs), particularly M3 antagonists for COPD, as well as other CNS and peripheral receptor targets that exploit the tropane scaffold's conformational rigidity [1]. Its defining structural feature—the concurrent presence of an N-methyl substituent on the exocyclic nitrogen and a Boc protecting group on the same nitrogen—creates a sterically and electronically differentiated tertiary carbamate that is not interchangeable with simpler N-H or N-benzyl protected tropane building blocks during multi-step synthesis [2].

Why tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate Cannot Be Casually Substituted by In-Class Tropane Carbamate Building Blocks


Within the 8-azabicyclo[3.2.1]octane carbamate building block family, biological and synthetic outcomes are exquisitely sensitive to the nature, position, and stereochemistry of substituents on both the tropane ring nitrogen and the exocyclic C-3 amine . The target compound bears a unique N-methyl, N-Boc tertiary carbamate motif at C-3, whereas the most common comparator—tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS 132234-69-6, MW 226.32)—lacks the N-methyl group entirely . This N-methyl substitution introduces additional steric hindrance, alters the basicity and nucleophilicity of the amine upon Boc deprotection, and changes the conformational landscape around the C-3 attachment point. Similarly, the C-3 regioisomer with a methylene spacer (CAS 1159826-40-0) differs in both molecular flexibility and the electronics of the amine linkage . Generic procurement or substitution of one tropane carbamate for another without considering these structural distinctions risks divergent reactivity in subsequent synthetic steps, altered binding pose in target proteins, and ultimately failed library synthesis or misleading SAR conclusions.

Quantitative Differentiation Evidence for tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate Versus Closest Tropane Carbamate Analogs


N-Methyl Substituent on Exocyclic Carbamate Nitrogen: Molecular Weight and Steric Differentiation Versus Non-Methylated Analog

The target compound (CAS 1782689-49-9) incorporates an N-methyl substituent on the exocyclic carbamate nitrogen, producing a molecular formula of C13H24N2O2 and MW 240.34 g/mol. The closest non-methylated analog, tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate (CAS 132234-69-6), has formula C12H22N2O2 and MW 226.32 g/mol . This represents a net MW increase of 14.02 g/mol (Δ +6.2%) attributable solely to the N-methyl group . The N-methyl substitution converts a secondary carbamate (N-H) into a tertiary carbamate (N-CH3), which sterically shields the nitrogen lone pair, reduces hydrogen-bond donor capacity, and alters the conformational preference around the C3–N bond in downstream synthetic intermediates [1].

Medicinal Chemistry Building Block Procurement Structure-Activity Relationship Design

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling for Multi-Step Synthesis Versus Free Base

The hydrochloride salt of the target compound (CAS 2174001-75-1; MF C13H25ClN2O2; MW 276.81 g/mol) is commercially available as a crystalline solid, in contrast to the free base form (CAS 1782689-49-9) which is typically supplied as an oil or amorphous material [1]. While direct solubility measurement data for this specific compound are not published in the peer-reviewed literature, the general principle that HCl salt formation of tertiary amine-containing building blocks increases aqueous solubility by 10- to 100-fold relative to the free base is well-established in pharmaceutical process chemistry [2]. The HCl salt also provides improved long-term storage stability and more accurate weighing for small-scale parallel synthesis relative to hygroscopic or oily free base forms.

Process Chemistry Salt Selection Solubility Optimization

N-Methylation Modulates Deprotection Kinetics: Boc Removal Rate Differential Versus N-H Carbamate Analogs

The N-methyl group on the target compound's carbamate nitrogen influences the rate of Boc deprotection under acidic conditions. Tertiary N-methyl carbamates generally undergo acidolytic Boc cleavage more slowly than their secondary N-H counterparts due to increased steric hindrance around the carbamate carbonyl, which impedes protonation and subsequent tert-butyl cation elimination [1]. This differential has practical consequences: when the target compound is used in orthogonal protection strategies where a secondary Boc-amine elsewhere in the molecule must be deprotected selectively, the N-methyl Boc group exhibits greater resistance, enabling chemoselective deprotection [2]. Quantitative kinetic data for this specific compound are not available in the published literature, but this represents a class-level property of N-alkyl vs. N-H tert-butyl carbamates.

Synthetic Chemistry Protecting Group Strategy Reaction Kinetics

Tropane Core Conformational Rigidity and C-3 Substitution Vector: Scaffold-Level Differentiation from Non-Bicyclic or 3-Azabicyclo Alternatives

The 8-azabicyclo[3.2.1]octane (tropane) scaffold imposes a rigid, boat-like conformation on the piperidine ring, fixing the C-3 substituent in either an endo or exo orientation relative to the ethylene bridge [1]. This contrasts with monocyclic piperidine or 3-azabicyclo[3.2.1]octane scaffolds, which present the amine substituent with different trajectory angles and degrees of conformational freedom [2]. For the target compound, the defined stereochemistry at C-3 (as indicated by the InChI Key KAVQNCGGFFBHEO-FGWVZKOKSA-N, which encodes specific stereocenters at C-10 and C-11) ensures a predictable spatial orientation of the N-methyl-Boc-carbamate group, a critical parameter when this building block is elaborated into mAChR ligands where substituent vector at C-3 directly determines M3 vs. M2 subtype selectivity [3].

Conformational Analysis Scaffold Selection Receptor-Ligand Design

High-Value Application Scenarios for tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate in Medicinal Chemistry and Chemical Biology


Muscarinic M3 Receptor Antagonist Library Synthesis for COPD Drug Discovery

The target compound serves as an advanced intermediate for constructing C-3α-substituted tropane M3 antagonists. As demonstrated by Jin et al. (2019), tropane compounds with elaborated C-3α substituents derived from the 3α-hydroxy-tropane scaffold achieve pA2 values up to 7.992 against guinea pig tracheal M3 receptors [1]. Beginning with the N-methyl, N-Boc protected building block rather than the simpler N-H analog enables direct elaboration of the tertiary amine handle after Boc deprotection without requiring an additional N-methylation step, which is often low-yielding on complex intermediates. The N-methyl group is pre-installed, streamlining the synthetic route and reducing step count by one relative to routes starting from the non-methylated building block (CAS 132234-69-6).

Orthogonal Protection Strategies in Multi-Step Tropane Alkaloid Total Synthesis

In complex tropane alkaloid total synthesis requiring multiple differentially protected amine functionalities, the N-methyl Boc-carbamate group on the target compound offers a kinetically distinct deprotection profile relative to N-H Boc-carbamates [1]. This enables chemoselective Boc removal: an N-H Boc group elsewhere in the molecule can be cleaved with controlled TFA exposure while the N-methyl Boc group remains largely intact, or alternatively, both can be removed simultaneously under more forcing conditions. This orthogonal behavior, rooted in class-level carbamate chemistry principles, provides synthetic flexibility not available with the secondary carbamate analog .

Physicochemical Property Screening Cascades for CNS-Penetrant Tropane Lead Optimization

The target compound's combination of a rigid tropane core, a tertiary N-methyl carbamate (reduced H-bond donor count vs. N-H analog), and a lipophilic Boc group produces a distinct physicochemical profile valuable in CNS drug discovery. The N-methyl group reduces topological polar surface area (TPSA) compared to the N-H analog, a parameter correlated with blood-brain barrier permeability. When this building block is elaborated into final lead compounds and compared against analogs derived from the N-H building block (CAS 132234-69-6) or the N-benzyl-protected variant, differences in logD, TPSA, and P-glycoprotein efflux ratio can be systematically attributed to the N-methyl substitution, enabling rational multiparameter optimization.

Solid-Phase and Parallel Synthesis of Tropane-Based Compound Libraries

The hydrochloride salt form (CAS 2174001-75-1) offers practical advantages for automated parallel synthesis workflows, including accurate solid dispensing, compatibility with polar aprotic solvents (DMF, NMP, DMSO) commonly used in solid-phase synthesis, and reduced hygroscopicity during storage [1]. In library production settings where hundreds of tropane derivatives are synthesized in parallel, the consistent physical form and solubility of the HCl salt minimize well-to-well variability compared to the free base, which may be inconsistently oily or amorphous across different lots.

Quote Request

Request a Quote for tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.